Hexadecylguanidine monohydrochloride

Description

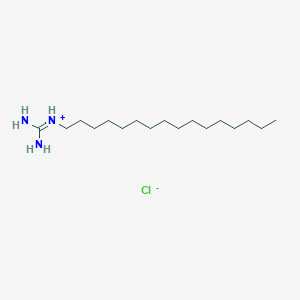

Hexadecylguanidine monohydrochloride (CAS: 1602-97-7) is a cationic surfactant and antimicrobial agent composed of a hexadecyl (C16) hydrocarbon chain linked to a guanidine group, with a hydrochloride counterion. The guanidine moiety, a strong organic base (pKa ~13), enhances its interaction with negatively charged microbial membranes, making it effective in disrupting lipid bilayers and cellular functions .

Properties

IUPAC Name |

diaminomethylidene(hexadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19;/h2-16H2,1H3,(H4,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHAAWVGJFZJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]=C(N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19196-09-9 | |

| Record name | Guanidine, N-hexadecyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19196-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019196099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecylguanidine monohydrochloride typically involves the reaction of hexadecylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt. The general reaction scheme is as follows:

Hexadecylamine + Cyanamide: This reaction forms hexadecylguanidine.

Hexadecylguanidine + Hydrochloric Acid: This step converts hexadecylguanidine into this compound.

The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecylguanidine monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hexadecylguanidine oxide, while reduction may yield hexadecylamine.

Scientific Research Applications

Hexadecylguanidine monohydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of hexadecylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form strong hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the stabilization of protein structures.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares hexadecylguanidine monohydrochloride with key analogues:

Key Research Findings and Mechanistic Insights

- Antimicrobial Efficacy: this compound’s guanidine group enables stronger electrostatic interactions with microbial membranes compared to ammonium-based compounds like hexadecylammonium chloride. This results in superior disruption of gram-negative bacteria (e.g., E. coli) and fungi . In contrast, hexadecylpyridinium chloride’s quaternary ammonium structure provides faster but less persistent action due to rapid desorption from surfaces .

- Toxicity and Safety: Polyhexamethyleneguanidine hydrochloride, a polymeric analogue, exhibits prolonged antimicrobial activity but poses higher risks of lung fibrosis and irritation in occupational settings . This compound’s monomeric structure may reduce such risks, though in vivo studies are needed to confirm this .

Industrial Applications :

Unlike guanidine hydrochloride (used primarily in protein denaturation), hexadecylguanidine’s hydrophobic tail allows formulation in low-polarity solvents, expanding its use in coatings and preservatives .

Critical Considerations and Data Gaps

- Contradictions in Toxicity Profiles : While guanidine derivatives generally show low acute toxicity (e.g., guanidine hydrochloride LD₅₀ ~350 mg/kg ), polymeric forms like polyhexamethyleneguanidine hydrochloride highlight the need for structural nuance in risk assessments .

- Research Gaps: this compound lacks comprehensive ecotoxicity data, unlike its quaternary ammonium counterparts, which are well-studied for environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.